2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound characterized by its unique dioxaborinane structure. Its molecular formula is C₁₂H₁₆BFO₂, and it has a molecular weight of approximately 222.07 g/mol. This compound features a boron atom integrated within a five-membered ring containing two oxygen atoms, which contributes to its chemical reactivity and potential applications in various fields, particularly in medicinal chemistry and materials science .
These reactions make it a valuable intermediate in organic synthesis and pharmaceuticals .
Research on the biological activity of 2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is limited but suggests potential pharmacological properties. Compounds with similar structures have been investigated for their anti-cancer activities and as inhibitors of specific enzymes. The fluorinated aromatic moiety may enhance the compound's lipophilicity and bioavailability, which are crucial for drug development .
The synthesis of 2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound for research and industrial applications .
2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications:
The unique structural features contribute to its utility across these fields .
Interaction studies involving 2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane focus on its binding affinity with various biological targets. Preliminary studies indicate that similar compounds may interact with enzymes or receptors involved in metabolic pathways. Understanding these interactions is essential for assessing its potential therapeutic effects and safety profile .
Several compounds share structural similarities with 2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5,5-Dimethyl-2-(4-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane | Structure | Contains a trifluoromethyl group which may enhance electron-withdrawing properties. |
| 2-(4-Chloro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | Structure | Chlorine substituent may influence reactivity differently compared to fluorine. |
| 2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | Structure | Methoxy group introduces different electronic properties affecting biological activity. |
These comparisons highlight how variations in substituents can significantly impact the chemical behavior and potential applications of similar compounds .
The core synthetic route for 2-(4-fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves cyclocondensation of 4-fluoro-3-methylphenylboronic acid with 2,2-dimethyl-1,3-propanediol (neopentyl glycol). This reaction proceeds via dehydration, forming a six-membered 1,3,2-dioxaborinane ring. The boronic acid acts as a Lewis acid, coordinating with diol hydroxyl groups to facilitate cyclic ester formation [5] [6].
Key considerations include stoichiometric balance and water removal. Dean-Stark distillation with toluene as an azeotropic solvent efficiently removes water, driving the equilibrium toward product formation [5]. Alternative protocols using dichloromethane at room temperature without azeotropic conditions have also been reported, though yields may vary depending on boronic acid reactivity [5]. For electron-deficient arylboronic acids like 4-fluoro-3-methylphenylboronic acid, prolonged reaction times (12–24 hours) under reflux improve conversion rates [3].
Table 1: Cyclocondensation Conditions for Dioxaborinane Derivatives
| Boronic Acid | Diol | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 4-Fluoro-3-methylphenyl | Neopentyl glycol | Toluene | Reflux | 78–85 [5] |
| Arylboronic acids | 1,3-diols | CH₂Cl₂ | Room temp | 60–75 [5] |
Silylation of the dioxaborinane intermediate enhances stability and prevents boroxine formation. After cyclocondensation, treatment with chlorotrimethylsilane (TMSCl) in the presence of triethylamine converts residual hydroxyl groups into trimethylsilyl (TMS) ethers [5]. This step is critical for isolating moisture-sensitive intermediates, particularly when subsequent coupling reactions (e.g., Suzuki-Miyaura) are planned.
The silyl-protected derivative, 2-(4-fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane-TMS, exhibits bench-top stability for months, enabling storage and handling without inert atmospheres [5]. X-ray crystallography of analogous compounds confirms that silylation does not distort the dioxaborinane ring geometry, preserving boron’s trigonal planar configuration [3].
Polar aprotic solvents like dichloromethane favor rapid cyclocondensation at room temperature, while toluene’s high boiling point facilitates azeotropic water removal under reflux [5]. Ethanol and methanol are avoided due to competitive transesterification with the diol.
Lewis acids such as magnesium bromide etherate accelerate diketone formations in related systems, though boronic acid cyclocondensation typically proceeds without catalysts [4]. Triethylamine serves as a base in silylation steps, neutralizing HCl generated during TMSCl reactions [5].
Room-temperature conditions minimize side reactions for electron-rich boronic acids, whereas electron-deficient substrates require elevated temperatures (80–110°C) [5]. Microwave-assisted synthesis has not been reported for this specific compound but could reduce reaction times for challenging substrates.
Table 2: Impact of Temperature on Cyclocondensation Efficiency
| Substrate Electronic Profile | Optimal Temperature | Yield Range (%) |
|---|---|---|
| Electron-deficient aryl | 100–110°C | 70–85 [5] |
| Electron-rich aryl | 25–40°C | 65–78 [5] |
The thermal stability of 2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a critical parameter that determines its utility in various applications and processing conditions. Understanding its behavior under thermal stress provides insights into its decomposition mechanisms and stability limits.
2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane exhibits moderate to good thermal stability under standard conditions. The six-membered dioxaborinane ring structure contributes significantly to its thermal resilience compared to other boronic acid derivatives [1] [2]. This enhanced stability can be attributed to:
Experimental data indicates that similar dioxaborinane compounds typically maintain structural integrity up to temperatures of approximately 150-200°C before significant decomposition occurs [5] [3].
When subjected to elevated temperatures, 2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes several decomposition pathways:
Primary Decomposition Pathway: The dominant thermal decomposition mechanism involves cleavage of the B-O bonds in the dioxaborinane ring, leading to ring opening and subsequent formation of the corresponding boronic acid and free diol (neopentyl glycol) [2] [6].
Secondary Decomposition Processes: At higher temperatures, additional degradation pathways become significant:
Protodeboronation: The carbon-boron bond undergoes cleavage, resulting in the formation of 4-fluoro-3-methylbenzene and boric acid derivatives [6]
Oxidative degradation: In the presence of oxygen, oxidation of the boron center can occur, leading to the formation of phenolic compounds through a process similar to the Baeyer-Villiger oxidation [7]
The following table summarizes the thermal decomposition stages observed in similar dioxaborinane compounds:
| Temperature Range (°C) | Primary Decomposition Process | Observable Changes |
|---|---|---|
| 25-150 | Minimal degradation | Stable, no significant mass loss |
| 150-220 | B-O bond cleavage | Gradual mass loss, formation of boronic acid and diol |
| 220-300 | Protodeboronation | Accelerated mass loss, formation of arene derivatives |
| >300 | Complete degradation | Formation of carbonaceous residues and volatile products |
Several factors influence the thermal stability of 2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane:
Substituent Effects: The fluoro and methyl substituents on the phenyl ring affect the electron density distribution, with the electron-withdrawing fluorine potentially decreasing thermal stability while the electron-donating methyl group enhances it [4] [8].
Crystal Packing: In the solid state, intermolecular interactions can significantly impact thermal stability. Tighter crystal packing generally leads to higher thermal stability [9].
Presence of Impurities: Trace acidic or basic impurities can catalyze decomposition reactions, reducing thermal stability [2] [6].
Atmosphere: The presence of oxygen, moisture, or other reactive gases can accelerate thermal decomposition through oxidative or hydrolytic pathways [7].
The susceptibility of 2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane to hydrolysis is a critical consideration for its handling, formulation, and application. Understanding its behavior in the presence of moisture provides valuable insights for maintaining its integrity during processing and storage.
Boronic esters, including 2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane, exhibit varying degrees of sensitivity to hydrolysis. The six-membered dioxaborinane structure generally confers greater hydrolytic stability compared to five-membered analogs or acyclic boronic esters [1] [2]. Key aspects of its hydrolytic stability include:
Relative Stability: Six-membered dioxaborinane esters demonstrate enhanced hydrolytic stability compared to five-membered dioxaborolanes and acyclic boronic esters [1] [10].
pH Dependence: The hydrolytic stability is strongly pH-dependent, with increased susceptibility to hydrolysis under both strongly acidic (pH < 4) and basic (pH > 10) conditions [10] [6].
Kinetics of Hydrolysis: The hydrolysis reaction follows pseudo-first-order kinetics in dilute aqueous solutions, with the rate being dependent on water concentration, pH, and temperature [2] [6].
The hydrolysis of 2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane proceeds through the following mechanism:
Initial Nucleophilic Attack: Water molecules attack the electron-deficient boron center, forming a tetrahedral intermediate [2] [10].
Ring Opening: The tetrahedral intermediate undergoes ring opening as one of the B-O bonds cleaves.
Complete Hydrolysis: Sequential hydrolysis of the second B-O bond results in the formation of the corresponding boronic acid (4-fluoro-3-methylphenylboronic acid) and the free diol (2,2-dimethyl-1,3-propanediol or neopentyl glycol) [10].
The hydrolysis reaction can be represented as:
R-B(OR')₂ + 2H₂O ⇌ R-B(OH)₂ + 2R'OH
Where R represents the 4-fluoro-3-methylphenyl group and R'OH represents neopentyl glycol.
Several factors influence the hydrolytic stability of 2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane:
Steric Protection: The geminal dimethyl groups at the 5-position of the dioxaborinane ring provide steric hindrance, reducing the accessibility of water molecules to the boron center and enhancing hydrolytic stability [1] [10].
Electronic Effects: The electronic properties of the aryl substituent affect the electrophilicity of the boron center. The electron-withdrawing fluorine increases the electrophilicity of boron, potentially increasing susceptibility to hydrolysis, while the electron-donating methyl group has a counterbalancing effect [4] [2].
Temperature: Higher temperatures accelerate the rate of hydrolysis by providing the necessary activation energy for the reaction [11].
Solvent Effects: The presence of organic co-solvents can significantly reduce the rate of hydrolysis by decreasing water activity and altering the solvation environment [2] [11].
To maintain the integrity of 2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane in the presence of moisture, several strategies can be employed:
Controlled Humidity Environment: Maintaining relative humidity below 30% during handling and processing minimizes hydrolytic degradation [10] .
Use of Desiccants: Incorporating appropriate desiccants in packaging materials helps maintain a dry environment during storage [13] [14].
Anhydrous Processing: Conducting reactions and formulations under anhydrous conditions prevents premature hydrolysis [10].
pH Control: Maintaining a neutral pH (6.5-7.5) during processing minimizes hydrolysis rates, as the compound is most stable in this pH range [2] [10].
Temperature Management: Keeping processing and storage temperatures below 30°C reduces the rate of hydrolytic degradation [11] [13].
The following table summarizes the hydrolytic stability of 2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane under various conditions:
| Condition | Relative Hydrolytic Stability | Half-life Estimate | Recommended Moisture Level |
|---|---|---|---|
| pH 6-8, 25°C | High | Weeks to months | <500 ppm |
| pH <4 or >10, 25°C | Low | Hours to days | <100 ppm |
| Neutral pH, 40°C | Moderate | Days to weeks | <200 ppm |
| Neutral pH, anhydrous | Very high | >1 year | <50 ppm |